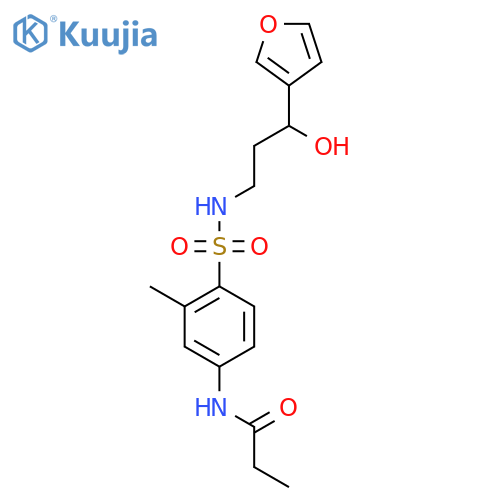

Cas no 1448128-91-3 (N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide)

1448128-91-3 structure

商品名:N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide 化学的及び物理的性質

名前と識別子

-

- N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide

- N-[4-[[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl]-3-methylphenyl]propanamide

- AKOS024556704

- 1448128-91-3

- F6416-8269

- N-(4-{[3-(FURAN-3-YL)-3-HYDROXYPROPYL]SULFAMOYL}-3-METHYLPHENYL)PROPANAMIDE

- N-(4-(N-(3-(furan-3-yl)-3-hydroxypropyl)sulfamoyl)-3-methylphenyl)propionamide

-

- インチ: 1S/C17H22N2O5S/c1-3-17(21)19-14-4-5-16(12(2)10-14)25(22,23)18-8-6-15(20)13-7-9-24-11-13/h4-5,7,9-11,15,18,20H,3,6,8H2,1-2H3,(H,19,21)

- InChIKey: WKGWSKGITFRTNO-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1C)NC(CC)=O)(NCCC(C1=COC=C1)O)(=O)=O

計算された属性

- せいみつぶんしりょう: 366.12494298g/mol

- どういたいしつりょう: 366.12494298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 25

- 回転可能化学結合数: 8

- 複雑さ: 534

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 117Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6416-8269-25mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-75mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-3mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-5mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 5mg |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-15mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-1mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-20mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-5μmol |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-4mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6416-8269-30mg |

N-(4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}-3-methylphenyl)propanamide |

1448128-91-3 | 30mg |

$119.0 | 2023-09-09 |

N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide 関連文献

-

Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

1448128-91-3 (N-(4-{3-(furan-3-yl)-3-hydroxypropylsulfamoyl}-3-methylphenyl)propanamide) 関連製品

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量